molecular formula C20H24N6O2 B2999306 6-cyclopropyl-2-(2-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034388-37-7

6-cyclopropyl-2-(2-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2999306
CAS RN: 2034388-37-7
M. Wt: 380.452
InChI Key: VHCGAZDKUSGNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-2-(2-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-2-(2-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-2-(2-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Anticancer Activity

Compounds with structural similarities, involving pyrimidine and piperazine moieties, have been synthesized and evaluated for their anticancer activities against human cancer cell lines. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed significant anti-proliferative activities, suggesting the potential of related compounds in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimicrobial and Antifungal Evaluation

Other studies focused on the synthesis of novel pyridine derivatives, including those with pyrimidin-4-yl and piperazin-1-yl groups, to evaluate their antimicrobial and antifungal activities. These studies underscore the importance of such compounds in developing new antimicrobial agents, with some showing activities comparable to standard drugs (Othman, 2013).

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon. These compounds, including those with pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrated good anti-inflammatory activity, comparable to standard drugs like Prednisolone (Amr, Sabry, & Abdulla, 2007).

properties

IUPAC Name

6-cyclopropyl-2-[2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c27-19-6-5-16(14-1-2-14)23-26(19)12-20(28)25-9-7-24(8-10-25)18-11-17(15-3-4-15)21-13-22-18/h5-6,11,13-15H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCGAZDKUSGNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-2-(2-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

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